2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-2-BROMO-6-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE
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Overview
Description
2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-2-BROMO-6-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a bromo-methoxyphenoxy group, and a tert-butylacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-2-BROMO-6-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Bromo-Methoxyphenoxy Group Introduction: The bromo-methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using a suitable brominated phenol derivative.
Amidation: The final step involves the amidation of the intermediate product with tert-butylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the bromo group, potentially leading to debromination.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Debrominated products.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may serve as a building block for advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure may offer potential as a lead compound in drug discovery.
Medicine
Therapeutic Agents: The compound may have potential therapeutic applications due to its biological activity.
Diagnostic Tools: It could be used in the development of diagnostic assays.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: It may be incorporated into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-2-BROMO-6-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and other functional groups can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-2-chloro-6-methoxyphenoxy)-N-(tert-butyl)acetamide
- 2-(4-{[(5-amino-1H-tetrazol-1-yl)amino]methyl}-2-fluoro-6-methoxyphenoxy)-N-(tert-butyl)acetamide
Uniqueness
The presence of the bromo group in 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}-2-BROMO-6-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE distinguishes it from its chloro and fluoro analogs. This bromo group can participate in unique chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with the chloro or fluoro derivatives. Additionally, the methoxy group and tert-butylacetamide moiety contribute to the compound’s distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22BrN7O3 |
---|---|
Molecular Weight |
428.28 g/mol |
IUPAC Name |
2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]-2-bromo-6-methoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C15H22BrN7O3/c1-15(2,3)19-12(24)8-26-13-10(16)5-9(6-11(13)25-4)7-18-23-14(17)20-21-22-23/h5-6,18H,7-8H2,1-4H3,(H,19,24)(H2,17,20,22) |
InChI Key |
HMKAIQAIYDJQLS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Br)CNN2C(=NN=N2)N)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Br)CNN2C(=NN=N2)N)OC |
Origin of Product |
United States |
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